REACTION_CXSMILES
|
[C:1]1(=[O:7])N[C:4](=O)[CH2:3][CH2:2]1.O.Cl.[NH:10]1[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]1.O1[CH2:21][CH2:20][CH2:19]C1.CN1CC[O:26][CH2:25]C1>O.C(OC)(C)(C)C>[C:2]1([CH2:1][O:7][C:25]([N:10]2[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]2)=[O:26])[CH:21]=[CH:20][CH:19]=[CH:4][CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(CCC(N1)=O)=O
|
Name
|
|
Quantity
|
26 kg
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Type
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reactant
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Smiles
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O.Cl.N1CCC(CC1)=O
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Name
|
|
Quantity
|
88 kg
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Type
|
reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
38.8 kg
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22.8 kg
|
Type
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reactant
|
Smiles
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CN1CCOCC1
|
Name
|
|
Quantity
|
115.2 kg
|
Type
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solvent
|
Smiles
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C(C)(C)(C)OC
|
Name
|
|
Quantity
|
38.8 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at about 15° C. until dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
(˜15 minutes)
|
Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
while maintaining the temperature at or below 20° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is agitated at about 20° C. for 2.5 hours, at which point HPLC
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Duration
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2.5 h
|
Type
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CUSTOM
|
Details
|
reaction
|
Type
|
STIRRING
|
Details
|
is agitated at about 20° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
the aqueous (lower) layer is removed
|
Type
|
WASH
|
Details
|
The organic layer is washed twice with 129.6 kg of water (agitate 5 minutes, separate phases, remove/discard aqueous [lower] phase)
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
The organic layer is washed with 5.2 kg of NaCl in 46.8 kg of water (agitate 5 minutes, separate phases, remove/discard aqueous [lower] layer)
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
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The organic layer is treated with 11.5 kg of MgSO4, with agitation for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
The reactor is rinsed with 8 kg of methyl tert-butyl ether (filtered, combined with main filtrate; total filtrate water content: 0.52%)
|
Type
|
DISTILLATION
|
Details
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The filtrate volume is reduced by half via distillation at reduced pressure at 30° C
|
Type
|
TEMPERATURE
|
Details
|
the residue is cooled to 20° C. (pot residue water content: 0.43%)
|
Type
|
ADDITION
|
Details
|
The residue is diluted with 57.6 kg of methyl tert-butyl ether
|
Type
|
DISTILLATION
|
Details
|
mixture volume is reduced again by half via distillation under vacuum at 30° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 20° C. (pot residue water content: 0.25%)
|
Type
|
ADDITION
|
Details
|
The final pot residue is diluted with 28.8 kg of methyl tert-butyl ether
|
Type
|
ADDITION
|
Details
|
mixed for 5 minutes
|
Duration
|
5 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC(=O)N1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 155 mol | |
AMOUNT: MASS | 35.36 kg | |
YIELD: PERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |